

Effusanin E: A Technical Overview of an ent-Kaurane Diterpenoid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Effusanin E*

Cat. No.: *B600381*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effusanin E is a naturally occurring ent-kaurane diterpenoid that has been isolated from various species of the *Isodon* plant genus. While its chemical structure has been elucidated, a comprehensive and publicly available dataset of its spectroscopic data remains elusive despite extensive searches of scientific literature and chemical databases. This technical guide provides a summary of the known information about **Effusanin E**, including its chemical structure and properties. Furthermore, it outlines the general experimental protocols and analytical workflows typically employed for the spectroscopic analysis of such natural products. This document is intended to serve as a foundational resource for researchers interested in **Effusanin E** and other related ent-kaurane diterpenoids.

Introduction

ent-Kaurane diterpenoids are a large and structurally diverse class of natural products that have attracted significant attention from the scientific community due to their wide range of biological activities. **Effusanin E**, a member of this class, has been identified in plant species such as *Isodon effusus* and *Isodon oresbius*. Despite its discovery, detailed spectroscopic characterization data is not readily available in the public domain. This guide aims to consolidate the existing information on **Effusanin E** and provide a generalized framework for the spectroscopic analysis of similar compounds.

Chemical Structure and Properties of Effusanin E

The chemical structure of **Effusanin E** has been determined, and its molecular formula is $C_{20}H_{28}O_6$.^[1] The compound possesses a complex pentacyclic skeleton characteristic of the ent-kaurane family.

Table 1: Chemical and Physical Properties of **Effusanin E**

Property	Value	Source
Molecular Formula	$C_{20}H_{28}O_6$	PubChem ^[1]
Molecular Weight	364.4 g/mol	PubChem ^[1]
CAS Number	76470-15-0	PubChem ^[1]
Class	ent-Kaurane Diterpenoid	Clementia Biotech ^[2]

Spectroscopic Data Analysis: A General Approach

While specific spectroscopic data for **Effusanin E** could not be located for this guide, this section outlines the standard methodologies used for the structural elucidation of novel ent-kaurane diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H NMR, ^{13}C NMR, and various 2D techniques (COSY, HSQC, HMBC), is the most powerful tool for determining the detailed structure of organic molecules like **Effusanin E**.

Experimental Protocol (General): NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform- d ($CDCl_3$), methanol- d_4 (CD_3OD), or dimethyl sulfoxide- d_6 ($DMSO-d_6$). Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Data Presentation: The 1H and ^{13}C NMR data for a hypothetical ent-kaurane diterpenoid are presented in the following format.

Table 2: Hypothetical ^1H NMR Data for an ent-Kaurane Diterpenoid

Position	δ (ppm)	Multiplicity	J (Hz)
1 α	1.55	m	
1 β	1.80	m	
2 α	2.10	m	
2 β	2.35	m	
...

Table 3: Hypothetical ^{13}C NMR Data for an ent-Kaurane Diterpenoid

Position	δ (ppm)	Type
1	39.5	CH ₂
2	19.2	CH ₂
3	42.1	CH ₂
4	33.5	C
...

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula.

Experimental Protocol (General): HRMS is often performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

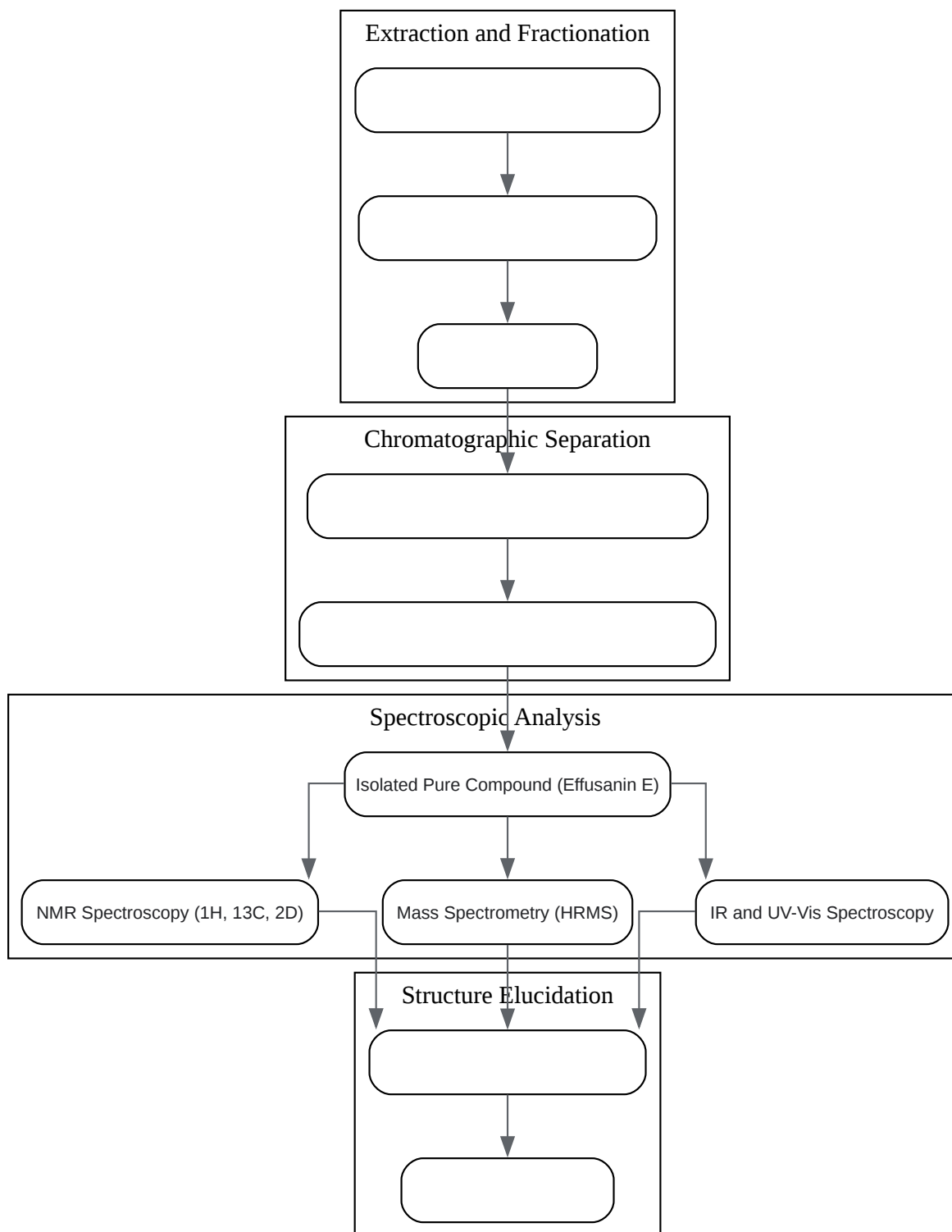
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule, while UV-Vis spectroscopy is used to identify chromophores.

Experimental Protocol (General): IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. UV-Vis spectra are recorded on a UV-Vis spectrophotometer using a suitable solvent like methanol or ethanol.

Workflow for Isolation and Structure Elucidation

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like **Effusanin E** from a plant source.



[Click to download full resolution via product page](#)

Figure 1: General workflow for the isolation and structure elucidation of natural products.

Conclusion

While **Effusanin E** has been successfully isolated, a comprehensive public repository of its spectroscopic data is not currently available. This guide has provided the known structural and chemical information for **Effusanin E** and has outlined the standard experimental and analytical procedures used for the characterization of such ent-kaurane diterpenoids. It is hoped that this document will serve as a useful starting point for researchers and that detailed spectroscopic data for **Effusanin E** will become available in the future to facilitate further research into its biological properties and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effusanin E | C₂₀H₂₈O₆ | CID 24721137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effusanin E [clementiabiotech.com]
- To cite this document: BenchChem. [Effusanin E: A Technical Overview of an ent-Kaurane Diterpenoid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600381#effusanin-e-spectroscopic-data-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com